N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
“N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide” is likely an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “N-benzyl” part indicates a benzyl group attached to the nitrogen of the pyrrole ring, and the “4-methoxybenzoyl” part suggests a methoxybenzoyl group attached at the 4-position of the pyrrole ring .
Molecular Structure Analysis
The molecular structure would be based on the pyrrole ring, with the various groups attached at the specified positions . The exact structure would depend on the specific locations and orientations of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrole ring and the various attached groups . Pyrroles are generally reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors influencing these properties could include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule.Scientific Research Applications
Synthesis and Chemical Analysis
N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide, as part of the broader chemical class involving benzoyl and carboxamide functional groups, is involved in the synthesis of novel compounds with potential pharmacological activities. Research efforts have focused on synthesizing derivatives and analogs with enhanced properties, including anti-inflammatory, analgesic, and antimicrobial activities. For example, studies have synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, underscoring the therapeutic potential of these derivatives in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the synthesis of new pyridine derivatives has showcased variable and modest antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Material Science and Nanotechnology
In material science and nanotechnology, the synthesis of compounds with specific functional groups like this compound facilitates the development of novel materials with unique properties. For instance, solid-phase synthesis techniques have been employed to create oligo(p-benzamide) foldamers, which are crucial in supramolecular chemistry for constructing nanoscale objects (König, Abbel, Schollmeyer, & Kilbinger, 2006). These advancements are instrumental in developing new materials with potential applications in drug delivery, molecular recognition, and nanodevice fabrication.
Pharmacological Research
Pharmacologically, compounds structurally related to this compound have been explored for their potential in treating various diseases. For instance, the development of 5-aroylindolyl-substituted hydroxamic acids shows promise in ameliorating Alzheimer's disease phenotypes by inhibiting histone deacetylase 6, reducing tau protein phosphorylation and aggregation, and showing neuroprotective activity (Lee et al., 2018). These findings indicate the potential for compounds within this chemical class to contribute to developing new therapeutic strategies for neurodegenerative disorders.
Safety and Hazards
properties
IUPAC Name |
N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-25-17-9-7-15(8-10-17)19(23)16-11-18(21-13-16)20(24)22-12-14-5-3-2-4-6-14/h2-11,13,21H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEANFGVURIOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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